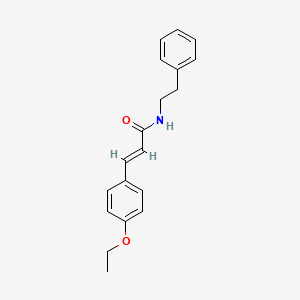
(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EEPP, and it belongs to the class of propenamides.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves the reaction of 4-ethoxybenzaldehyde with 2-phenylethylamine to form the corresponding imine, which is then reduced to the amine. The amine is then reacted with acryloyl chloride to form the final product.
Starting Materials
4-ethoxybenzaldehyde, 2-phenylethylamine, acryloyl chloride, sodium borohydride, hydrochloric acid, sodium hydroxide, diethyl ether, dichloromethane, ethyl acetate, magnesium sulfate, anhydrous sodium sulfate
Reaction
Step 1: Reaction of 4-ethoxybenzaldehyde with 2-phenylethylamine in dichloromethane in the presence of hydrochloric acid to form the corresponding imine., Step 2: Reduction of the imine with sodium borohydride in methanol to form the amine., Step 3: Reaction of the amine with acryloyl chloride in dichloromethane in the presence of triethylamine to form the final product., Step 4: Purification of the product by extraction with diethyl ether, washing with sodium hydroxide solution, drying over magnesium sulfate, and evaporating the solvent to obtain the pure product.
作用机制
The mechanism of action of EEPP is not fully understood. However, it has been suggested that EEPP may exert its pharmacological effects by modulating the activity of different signaling pathways, such as the NF-κB and MAPK pathways. EEPP may also interact with different types of receptors, such as the cannabinoid receptors.
生化和生理效应
EEPP has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. EEPP has also been shown to inhibit the activity of different enzymes, such as COX-2 and iNOS. In addition, EEPP has been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
EEPP has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yields. EEPP is also stable under different experimental conditions, and it can be easily stored. However, there are some limitations to the use of EEPP in lab experiments. For example, its solubility in water is relatively low, which may limit its use in certain types of experiments.
未来方向
There are several future directions for the study of EEPP. One potential direction is to investigate its potential use in the treatment of different types of cancer, such as breast cancer and lung cancer. Another potential direction is to study the effect of EEPP on the immune system, and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for EEPP may lead to the discovery of new analogs with improved pharmacological properties.
科学研究应用
EEPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. EEPP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-18-11-8-17(9-12-18)10-13-19(21)20-15-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNXNZIINHXLID-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

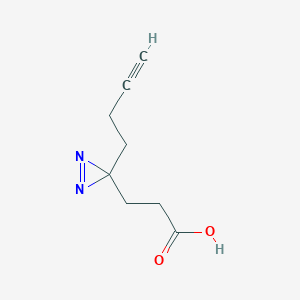
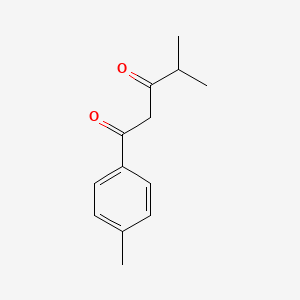
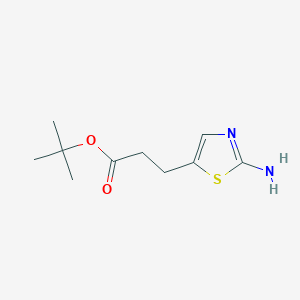
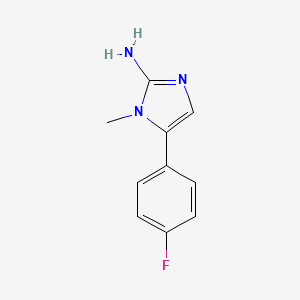
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
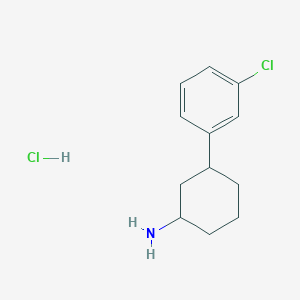

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)
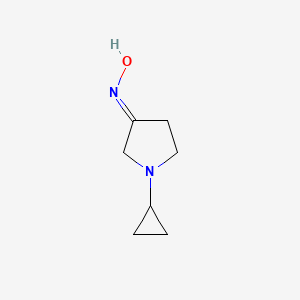
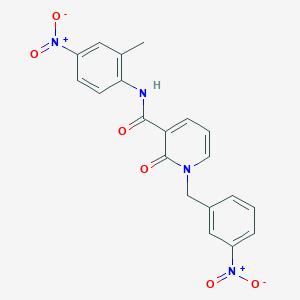
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)
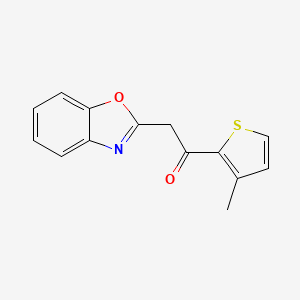
![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)